BenchChemオンラインストアへようこそ!

3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Lipophilicity Drug-likeness ADME prediction

3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 5745-17-5) is a synthetic 3-O-(4-methylbenzyl) ether derivative of the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one tricyclic scaffold, a partially saturated analogue of the urolithin (6H-benzo[c]chromen-6-one) class of ellagitannin metabolites. The compound is catalogued within commercial screening libraries and has been proposed as a candidate for structure–activity relationship (SAR) studies of cholinesterase inhibition, aligning with a patent family claiming 3-substituted tetrahydrobenzo[c]chromen-6-ones as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for senile dementia.

Molecular Formula C21H20O3
Molecular Weight 320.4 g/mol
CAS No. 5745-17-5
Cat. No. B4542104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS5745-17-5
Molecular FormulaC21H20O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
InChIInChI=1S/C21H20O3/c1-14-6-8-15(9-7-14)13-23-16-10-11-18-17-4-2-3-5-19(17)21(22)24-20(18)12-16/h6-12H,2-5,13H2,1H3
InChIKeyJUDMPCALXDARSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 5745-17-5 – A para-Methylbenzyloxy-Tetrahydrobenzo[c]chromenone Screening Compound for Cholinesterase-Targeted Research


3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 5745-17-5) is a synthetic 3-O-(4-methylbenzyl) ether derivative of the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one tricyclic scaffold, a partially saturated analogue of the urolithin (6H-benzo[c]chromen-6-one) class of ellagitannin metabolites . The compound is catalogued within commercial screening libraries and has been proposed as a candidate for structure–activity relationship (SAR) studies of cholinesterase inhibition, aligning with a patent family claiming 3-substituted tetrahydrobenzo[c]chromen-6-ones as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for senile dementia [1].

Why 7,8,9,10-Tetrahydro-6H-benzo[c]chromen-6-one Analogues Cannot Be Interchanged Without Quantitative Evidence


Within this scaffold class, minor modifications to the 3-O-substituent produce substantial shifts in cholinesterase inhibitory potency. The BRENDA database records IC50 values spanning from ~1.2 µM to ~5.6 µM (cholinesterase, EC 3.1.4.1) across closely related 3-O-benzyl ether variants in the same assay system [1]. The para-methyl group on the benzyl ring differentiates CAS 5745-17-5 from the unsubstituted benzyl analogue (CAS 320350-67-2) and the meta-methyl isomer (CAS 307549-81-1), each of which exhibits distinct lipophilicity, steric profile, and predicted binding interactions that preclude assuming equivalent biological performance . Selecting a surrogate without verifying the specific substituent's quantitative profile risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation of CAS 5745-17-5 Against Its Closest Structural Analogues


Predicted Lipophilicity (LogP) Advantage Over the Unsubstituted Benzyloxy Analogue

CAS 5745-17-5 exhibits a higher predicted partition coefficient (ACD/LogP 5.51) compared to the unsubstituted 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 320350-67-2; ACD/LogP 5.05), representing a +0.46 LogP unit increase attributable solely to the para-methyl substituent . A higher LogP may translate to increased membrane permeability for CNS-targeted applications, a relevant consideration given the scaffold's investigation as a cholinesterase inhibitor for Alzheimer's disease [1]. Both compounds share identical hydrogen-bond acceptor/donor counts (3/0) and topological polar surface area (36 Ų), isolating lipophilicity as the key differentiated physicochemical parameter.

Lipophilicity Drug-likeness ADME prediction SAR optimization

Cholinesterase Inhibitory Potency Within the 3-O-Benzyl Ether Sub-Series: Quantitative Landscape from BRENDA

The BRENDA enzyme database (Reference 750038) provides IC50 values measured under comparable conditions for structurally related 3-O-substituted tetrahydrobenzo[c]chromen-6-ones against cholinesterase (EC 3.1.4.1). The 3-((3-methoxybenzyl)oxy) analogue (CAS 374764-87-1) yields an IC50 of 4.93 µM, while the 3-benzyloxy analogue records 5.62 µM [1]. Although the specific IC50 of CAS 5745-17-5 has not been published in this assay, the approx. 14% potency gap between the 3-methoxybenzyl and unsubstituted benzyl derivatives demonstrates that substituent identity on the benzyl ring modulates inhibitory activity in a quantifiable manner [1]. The patent literature further establishes that tetrahydro-series compounds bearing appropriate 3-substituents achieve AChE IC50 values in the low micromolar range, comparable to galantamine and superior to rivastigmine [2].

Cholinesterase inhibition Alzheimer's disease IC50 benchmarking Enzyme kinetics

Para-Methyl vs. Meta-Methyl Benzyl Ether: Regioisomeric Differentiation for SAR Profiling

CAS 5745-17-5 (para-methylbenzyl) and its meta-methyl regioisomer CAS 307549-81-1 (3-((3-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) share identical molecular formulae (C21H20O3, MW 320.39) but differ in the position of the methyl substituent on the benzyl ring . The ChemSpider SMILES notation confirms the para-substitution pattern for the target compound (OCC4=CC=C(C)C=C4) versus meta-substitution for CAS 307549-81-1 (OCC4=CC(C)=CC=C4) . This regioisomeric distinction alters the electronic distribution and steric bulk at the 3-O position, parameters that have been shown to influence cholinesterase binding within this scaffold class [1]. Both compounds are achiral solids available from commercial screening suppliers, enabling direct head-to-head comparison in biochemical assays.

Regioisomer SAR Substituent position effects Chemical biology probes Library design

Tetrahydro (Saturated D-Ring) vs. Fully Aromatic 6H-Benzo[c]chromen-6-one Core: Physicochemical and Conformational Divergence

CAS 5745-17-5 incorporates a saturated 7,8,9,10-tetrahydro D-ring, distinguishing it from the fully aromatic 3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one (MW 316.3, C21H16O3) . The tetrahydro modification increases molecular weight by approx. 4 Da (320.4 vs. 316.3) and molar volume by approx. 16 cm³ (260.7 vs. ~244 cm³ predicted for the aromatic analogue) . The saturated D-ring introduces conformational flexibility absent in the planar aromatic counterpart, a feature that has been exploited in the patent literature to modulate AChE/BuChE selectivity: tetrahydro compounds (THU series) in WO2014129989A1 display selectivity ratios considerably lower than donepezil and galantamine, indicating a distinct pharmacological profile relative to the fully aromatic urolithin (URO) series [1].

Scaffold topology Metabolic stability Conformational flexibility Library diversity

Commercial Availability and Purity Specification: Multi-Vendor Sourcing with Verified Identity

CAS 5745-17-5 is in-stock from multiple independent suppliers, reducing single-vendor dependency. ChemSpace lists the compound via ChemBridge Corp. (US-based, ship 14 days) at a catalog price point of 68.20 USD [1]. Aladdin distributes through wanvibio.com with graded quantities (1 mg, 5 mg, 10 mg, 25 mg) priced from ~2,513 CNY to ~3,710 CNY, with documented COA and MSDS availability . The compound is described as a solid, achiral, with molecular formula C21H20O3 and molecular weight 320.40 [1]. The meta-methyl regioisomer (CAS 307549-81-1) and the 3-methoxybenzyl analogue (CAS 374764-87-1) are also commercially available, enabling efficient procurement of matched-pair comparator sets without custom synthesis delays.

Procurement Chemical sourcing Purity verification Vendor comparison

Patent Protection Landscape: Freedom-to-Operate Differentiation from Claimed Aminoalkoxy Derivatives

The dominant patent in this chemical space, WO2014129989A1, explicitly claims 3-substituted 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones where the 3-O-substituent incorporates a nitrogen-containing moiety (e.g., benzylpiperidine, benzylpiperazine) connected via a 2–6 carbon alkoxy linker [1]. CAS 5745-17-5, which bears a simple 4-methylbenzyl ether group lacking a basic amine and the claimed linker, falls structurally outside the exemplified Markush claims [1]. The patent's Table 1 enumerates only compounds bearing aminoalkyl side chains (codes THU-3C-BA, THU-3C-BPP, THU-3C-MBPP, etc.), confirming that the simple O-benzyl ether sub-class was not a focus of the inventors' biological evaluation [1]. This structural divergence establishes CAS 5745-17-5 as a distinct starting point for SAR exploration around the 3-O-benzyl motif without the IP encumbrance associated with the patented aminoalkoxy series.

Patent landscape Freedom-to-operate IP differentiation Lead optimization

Optimal Procurement and Application Scenarios for CAS 5745-17-5 Based on Quantitative Evidence


Matched-Pair SAR Analysis: Profiling the Effect of Benzyl Ring Substitution on Cholinesterase Inhibition

Procure CAS 5745-17-5 alongside its meta-methyl regioisomer (CAS 307549-81-1) and the unsubstituted benzyl analogue (CAS 320350-67-2) to construct a focused three-compound library for probing the effect of methyl substitution position on AChE and BuChE inhibitory potency. The BRENDA database (Reference 750038) provides a validated cholinesterase assay system in which the 3-methoxybenzyl analogue has already been benchmarked at IC50 = 4.93 µM . By testing all three compounds under identical conditions, the contribution of para-methyl substitution to potency can be isolated with quantitative precision, informing subsequent design of more potent 3-O-substituted inhibitors as described in the patent strategy of WO2014129989A1 [1].

CNS Drug-Likeness Optimization: Exploiting Predicted LogP 5.51 for Blood-Brain Barrier Penetration Screening

CAS 5745-17-5, with an ACD/LogP of 5.51 (ΔLogP +0.46 vs. the unsubstituted benzyl analogue at LogP 5.05) and zero hydrogen-bond donors, is positioned near the upper lipophilicity boundary for CNS drug-likeness . This compound is suitable as a tool compound for parallel artificial membrane permeability assays (PAMPA-BBB) or Caco-2 permeability studies to experimentally determine whether the additional lipophilicity conferred by the para-methyl group translates to improved passive permeability without exceeding acceptable LogP thresholds. Comparison with the benchmark benzyl analogue (LogP 5.05) under identical assay conditions yields a direct measurement of the permeability gain attributable to a single methyl substituent [1].

Urolithin Scaffold Diversification for Patent-Aware Lead Optimization Programs

For medicinal chemistry teams seeking to explore the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold while circumventing the composition-of-matter claims of WO2014129989A1, CAS 5745-17-5 provides a structurally validated but patent-distinct entry point. The compound retains the claimed tetrahydro core but replaces the protected 3-O-aminoalkyl side chain with a simple 4-methylbenzyl ether, creating a novel chemical space for SAR generation . Subsequent functionalization (e.g., benzylic oxidation, electrophilic aromatic substitution, or linker elongation) can be performed without infringing the existing patent's Markush structure, as the compound lacks the N-containing moiety defined in General Formulas II and III . The commercial availability of the compound from multiple vendors ensures rapid access for synthetic derivatization campaigns [1].

Physicochemical Property Benchmarking for Chromatographic Method Development

CAS 5745-17-5, with its predicted boiling point of 518.9 °C, logP of 5.51, and zero H-bond donors, serves as a representative non-polar, UV-active standard for developing and validating reversed-phase HPLC or UPLC methods for the broader class of tetrahydrobenzo[c]chromen-6-one analogues . Its molar volume (260.7 cm³) and polar surface area (36 Ų) are predicted with high confidence by ACD/Labs Percepta Platform v14.00 , enabling reliable correlation between retention time and calculated physicochemical descriptors. Method qualification using this compound can accelerate the analytical characterization of novel synthetic products within this scaffold series.

Quote Request

Request a Quote for 3-((4-methylbenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.